molecular formula C7H7NO3 B073154 methyl 5-formyl-1H-pyrrole-2-carboxylate CAS No. 1197-13-3

methyl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B073154
CAS No.: 1197-13-3
M. Wt: 153.14 g/mol
InChI Key: PRCYHYGREGWAAN-UHFFFAOYSA-N
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Description

Methyl 5-formyl-1H-pyrrole-2-carboxylate (CAS: 1197-13-3) is a heteroaromatic compound featuring a pyrrole ring substituted with a formyl (-CHO) group at the 5-position and a methyl ester (-COOCH₃) at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, ligands, and heterocyclic derivatives. Its synthesis typically involves formylation of methyl pyrrole-2-carboxylate under controlled conditions, yielding a 5:2 ratio of the 5-formyl isomer (31a) to the 4-formyl isomer (31b) . The electron-withdrawing formyl group enhances reactivity at the α-position, making it a key substrate for further functionalization, such as oxime formation (e.g., methyl 5-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-formyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Methyl 5-carboxy-1H-pyrrole-2-carboxylate.

    Reduction: Methyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, forming intermediates that can further react to produce biologically active compounds. The pyrrole ring’s aromatic nature allows it to participate in π-π stacking interactions with other aromatic systems, influencing its binding affinity to target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural differences and similarities between methyl 5-formyl-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Functional Groups Electron Effects
This compound 5-CHO, 2-COOCH₃ C₇H₇NO₃ Formyl, ester Electron-withdrawing (CHO)
Ethyl 5-methyl-1H-pyrrole-2-carboxylate 5-CH₃, 2-COOCH₂CH₃ C₈H₁₁NO₂ Methyl, ester Electron-donating (CH₃)
Ethyl 5-formyl-3-methyl-1H-pyrrole-2-carboxylate 5-CHO, 3-CH₃, 2-COOCH₂CH₃ C₉H₁₁NO₃ Formyl, methyl, ester Steric hindrance (CH₃) + CHO
Methyl 5-phenyl-1H-pyrrole-2-carboxylate 5-C₆H₅, 2-COOCH₃ C₁₂H₁₁NO₂ Phenyl, ester π-π interactions (C₆H₅)
Ethyl 4-formyl-1H-pyrrole-2-carboxylate 4-CHO, 2-COOCH₂CH₃ C₈H₉NO₃ Formyl, ester Regiochemical isomerism

Key Observations :

  • Electronic Effects : The formyl group in this compound increases electrophilicity at the pyrrole ring, contrasting with electron-donating groups like methyl (e.g., ethyl 5-methyl-1H-pyrrole-2-carboxylate) .
  • Regiochemical isomerism (4-formyl vs. 5-formyl) alters hydrogen-bonding patterns and crystal packing .

Physical and Crystallographic Properties

  • Solubility: The formyl group in this compound enhances polarity, reducing solubility in non-polar solvents compared to methyl- or phenyl-substituted analogues .
  • Crystal Packing : Methyl 5-formyl derivatives form N–H⋯O hydrogen-bonded dimers (R₂²(10) motifs), similar to ethyl 5-methyl-1H-pyrrole-2-carboxylate . In contrast, phenyl-substituted derivatives exhibit π-π stacking interactions .

Biological Activity

Methyl 5-formyl-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H7_{7}NO3_{3} and a molecular weight of 167.16 g/mol. Its structure contains a pyrrole ring with a formyl group at the 5-position and a carboxylate ester at the 2-position. This unique configuration is essential for its biological activity.

The exact mechanism of action of this compound remains largely unexplored. However, it is hypothesized that it may interact with biological targets through various mechanisms, including:

  • Covalent Bond Formation : Potential interaction with nucleophilic sites on proteins.
  • Non-Covalent Interactions : Involvement of hydrogen bonding, electrostatic interactions, or van der Waals forces.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating potential as a natural antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against cell lines such as A-549 (lung cancer) and MDA-MB-468 (breast cancer). In vitro studies reported an IC50 value ranging from 0.065 to 9.4 µmol/L, indicating promising antitumor efficacy . The compound’s ability to inhibit fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases suggests it may play a role in cancer cell proliferation inhibition .

Research Findings and Case Studies

Several studies have provided insights into the biological activities of this compound:

StudyFindings
Demonstrated antimicrobial activity against S. aureus and E. coli.
Showed significant anticancer activity with IC50 values between 0.065–9.4 µmol/L against A-549 and MDA-MB-468 cell lines.
Discussed the potential reducing ability for metal ions, indicating possible antioxidant properties.

Synthesis and Applications

The synthesis of this compound typically involves the condensation of pyrrole derivatives with formylating agents under acid catalysis. Its applications extend beyond biological research, as it serves as an intermediate in synthesizing more complex organic compounds and dyes .

Q & A

Q. What are the common synthetic routes for methyl 5-formyl-1H-pyrrole-2-carboxylate, and how do their yields and reaction conditions compare?

Basic Research Question
The synthesis typically involves functionalization of pyrrole precursors. Key methods include:

  • Paal-Knorr Condensation : Used for constructing pyrrole rings from diketones and amines. For example, asymmetric dione equivalents enable regioselective formylation .
  • Direct Formylation : Pyrrole-2-carboxaldehyde derivatives are oxidized or formylated using Vilsmeier-Haack conditions to introduce the aldehyde group .
  • Esterification : Methyl ester groups are introduced via reaction of carboxylic acid intermediates with methanol under acidic or coupling conditions .

Methodological Considerations :

  • Yields vary (e.g., 60–85%) depending on substituent steric effects and catalyst choice.
  • Optimized conditions (e.g., anhydrous solvents, controlled temperatures) minimize side reactions like over-oxidation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Planarity : The pyrrole ring and substituents are nearly planar (r.m.s. deviation ~0.038 Å), favoring π-π stacking .
  • Hydrogen Bonding : N–H⋯O and C–H⋯O interactions between the formyl, ester, and NH groups consolidate the crystal lattice .

Basic Research Question

  • NMR :
    • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), formyl proton (δ ~9.8 ppm), and ester methyl (δ ~3.8 ppm) .
    • ¹³C NMR : Carbonyl signals at δ 160–170 ppm (ester C=O) and δ 190–195 ppm (formyl C=O) .
  • IR : Strong stretches at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (formyl C=O) .
  • Mass Spectrometry : Molecular ion peak [M⁺] at m/z 167.16 (C₈H₉NO₃) .

Q. How does the formyl group influence the compound’s reactivity in nucleophilic addition or coordination chemistry?

Advanced Research Question

  • Nucleophilic Addition : The formyl group undergoes condensation with amines (e.g., Schiff base formation) or hydrazines, enabling synthesis of heterocyclic derivatives .
  • Coordination Chemistry : Acts as a bidentate ligand via the formyl oxygen and pyrrole nitrogen, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

Example : Reaction with phenylhydrazine yields hydrazone derivatives, confirmed by UV-Vis and cyclic voltammetry .

Q. What computational methods (e.g., DFT) have been applied to study its electronic structure or reactivity?

Advanced Research Question

  • DFT Studies : Optimized geometries and HOMO-LUMO gaps (~4.5 eV) correlate with experimental crystallographic data. Calculations predict nucleophilic attack sites at the formyl carbon .
  • Molecular Electrostatic Potential (MEP) : Highlights electron-deficient regions at the formyl group, guiding reactivity predictions .

Q. Are there known biological activities or applications of this compound in pharmaceutical intermediates?

Basic Research Question
While direct data is limited, structurally related pyrrole-2-carboxylates show:

  • Antimicrobial Activity : Analogues with electron-withdrawing substituents inhibit bacterial growth .
  • Maillard Reaction Products : Derivatives like 5-(hydroxymethyl)pyrrole-2-carboxaldehyde are identified in glycation pathways .

Q. How do substituent variations (e.g., methyl vs. phenyl) impact physicochemical properties?

Advanced Research Question
Comparative studies (e.g., methyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate vs. phenyl-substituted analogues ):

  • Solubility : Methyl groups enhance hydrophobicity (logP ~1.2) vs. phenyl derivatives (logP ~2.5).
  • Thermal Stability : Methyl-substituted compounds exhibit higher melting points (~100°C) due to tighter crystal packing .

Q. What challenges arise in scaling up synthesis for academic research, and how are they addressed?

Methodological Focus

  • Purification : Column chromatography is often required to separate regioisomers, increasing time and cost .
  • Yield Optimization : Catalytic methods (e.g., Lewis acids like ZnCl₂) improve formylation efficiency from 60% to 85% .

Properties

IUPAC Name

methyl 5-formyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)6-3-2-5(4-9)8-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCYHYGREGWAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70923070
Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-13-3
Record name 1H-Pyrrole-2-carboxylic acid, 5-formyl-, methyl ester
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Record name 1197-13-3
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Record name Methyl 5-formyl-1H-pyrrole-2-carboxylate
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Record name methyl 5-formyl-1H-pyrrole-2-carboxylate
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Synthesis routes and methods I

Procedure details

To 1,2-dichloroethane (40 mL) was added DMF (13.6 mL, 176 mmol). The mixture was cooled to 0° C. and phosphorus oxychloride (16.4 mL, 176 mmol) was added dropwise over 5 min. The resulting solution was stirred for 15 min. To the solution at 0° C. was added dropwise methyl 1H-pyrrole-2-carboxylate (20 g, 160 mmol) in dichloroethane (80 mL) (about 1 h). The cooling bath was removed, and the reaction mixture was heated to reflux for about 1 h and was then cooled to rt. EtOAc (250 mL) in ice water (400 mL) was added and the organic layer was separated. The aqueous layer was neutralized with NaHCO3 solution, and then extracted with EtOAc (4×100 mL). The organic layer and the combined organic extracts were washed with dilute NaHCO3 solution, brine, dried (Na2SO4) and filtered. Silica gel was added, the solvent removed and the silica gel-imbedded material was purified by flash chromatography (0-50% EtOAc/Heptane) to afford a major product, methyl 5-formyl-1H-pyrrole-2-carboxylate (16.3 g) and a minor product, methyl 4-formyl-1H-pyrrole-2-carboxylate (6.94 g). Combined yield: 23.3 g (95%).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
13.6 mL
Type
reactant
Reaction Step One
Quantity
16.4 mL
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reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Anhydrous DMF (7.0 mL, 90.4 mmol) was cooled to 5-10 degrees Centigrade under nitrogen. POCl3 (7.8 mL, 83.7 mmol) was added dropwise to the cooled DMF over a couple of minutes. Dry 1,2-dichloroethane (25 mL) was then added and the solution was cooled to 0-5 degrees Centigrade during the addition of 2 (9.46 g, 75.6 mmol) in dry 1,2-dichloroethane (25 mL). The mixture was then heated to reflux for 15 minutes. The reaction was cooled to room temperature, treated with a mixture of ethyl acetate (60 mL) and water (75 mL), poured into saturated NaHCO3 (350 mL), and separated. The aqueous layer was washed three times with ether, and the combined organic extracts were washed twice with aqueous saturated Na2CO3, dried over Na2SO4, and evaporated under vacuum. The resulting solid was sublimed under reduced pressure (20×10−3 torr) at 60 degrees Centigrade in 3-hour intervals to yield compound 3 (7.79 g, 50.1 mmol, 66%). 1H-NMR (CDCl3): δ 10.57 (br s, 1H), 9.70 (s, 1H), 6.95 (m, 2H), 3.94 (s, 3H).
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2
Quantity
9.46 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Yield
66%

Synthesis routes and methods III

Procedure details

Both formyl-pyrrole derivatives were prepared adopting a procedure described by C. Schmuck, Tetrahedron 2001, 57, 3063: To DMF (1.61 g) was added POCl3 (3.37 g) dropwise under Ar at 0° C. The mixture was allowed to warm to RT after which it was diluted with DCM (11 mL). A solution of 1H-pyrrole-2-carboxylic acid methyl ester (2.51 g) in DCM (11 mL) was added dropwise. The mixture was refluxed for 30 min whereupon it was cooled to 10° C. and quenched with a solution of potassium acetate (10.8 g) in water (28 mL). The phases were separated and the aqueous layer was extracted with MTBE. The combined organic phases were washed with saturated aqueous K2CO3 solution and concentrated in vacuo. The residue was purified by flash column chromatography on silica (ethyl acetate/heptane 1:5) to yield 4-formyl-1H-pyrrole-2-carboxylic acid methyl ester (589 mg) and 5-formyl-1H-pyrrole-2-carboxylic acid methyl ester (1.60 g) as solids.
Name
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Two
Name
Quantity
11 mL
Type
solvent
Reaction Step Three

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